2-Tert-butylphenyl benzoate
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Overview
Description
2-Tert-butylphenyl benzoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-tert-butylphenol. This compound is known for its unique structural features, which include a tert-butyl group attached to the phenyl ring, providing steric hindrance and influencing its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylphenyl benzoate typically involves the esterification reaction between benzoic acid and 2-tert-butylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Tert-butylphenyl benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2-tert-butylphenyl methanol.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-Tert-butylphenyl methanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-Tert-butylphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.
Biology: The compound can be used in biochemical studies to investigate the interactions between esters and biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester linkage can be hydrolyzed under physiological conditions.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s overall performance.
Mechanism of Action
The mechanism of action of 2-tert-butylphenyl benzoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. The tert-butyl group provides steric hindrance, which can influence the rate of hydrolysis and the interaction with enzymes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a tert-butyl group.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group.
2-Tert-butylphenol: The phenolic precursor to 2-tert-butylphenyl benzoate.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other benzoate esters.
Properties
IUPAC Name |
(2-tert-butylphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXCFRGFIERJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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